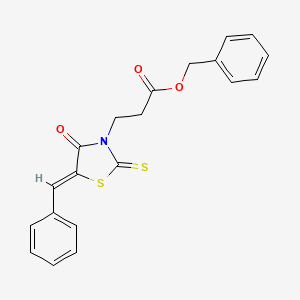

(Z)-benzyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(Z)-benzyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate is a compound belonging to the class of thiazolidinones. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a thiazolidinone ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and a benzylidene group, which is a benzene ring attached to a carbon-carbon double bond.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-benzyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate typically involves the Knoevenagel condensation reaction. This reaction involves the condensation of an aldehyde with a compound containing an active methylene group in the presence of a base. For this compound, the reaction involves the condensation of benzaldehyde with rhodanine-3-acetic acid in the presence of a base such as piperidine .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the Knoevenagel condensation reaction to maximize yield and purity. This could include the use of high-throughput screening to identify the most effective reaction conditions, as well as the use of continuous flow reactors to improve reaction efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

(Z)-benzyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The benzylidene group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as bromine or nitric acid under acidic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Halogenated or nitrated derivatives of the benzylidene group.

Aplicaciones Científicas De Investigación

Synthesis and Structural Characteristics

The synthesis of (Z)-benzyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate involves the reaction of thiazolidinone derivatives with benzaldehyde in the presence of suitable catalysts. The compound is characterized by its thiazolidinone core, which is known for its versatility in medicinal applications.

Table 1: Synthesis Summary

| Step | Reactants | Conditions | Yield |

|---|---|---|---|

| 1 | Thiazolidinone + Benzaldehyde | Reflux in acetic acid | 90-94% |

| 2 | Thiazolidinone + Amines | Methanol, potassium carbonate | 92-96% |

Antimicrobial Properties

Research indicates that thiazolidinone derivatives exhibit significant antimicrobial activity. In vitro studies have shown that compounds similar to this compound possess activity against various strains of bacteria and fungi. Notably, derivatives have been tested against Mycobacterium tuberculosis, showcasing promising antitubercular properties with minimal cytotoxicity towards human cell lines .

Anticancer Activity

The compound's structure allows it to interact with biological targets involved in cancer progression. Studies have demonstrated that thiazolidinone derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, including breast and lung cancers . The mechanism often involves the modulation of signaling pathways responsible for cell survival and growth.

Antidiabetic Properties

Thiazolidinones are recognized for their insulin-sensitizing effects, making them candidates for diabetes treatment. Compounds like this compound may enhance glucose uptake in cells, thus contributing to blood sugar regulation .

Anti-inflammatory Effects

Emerging studies suggest that these compounds can exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This action could be beneficial in treating conditions like arthritis and other inflammatory disorders .

Case Studies and Research Findings

Several studies have documented the efficacy of thiazolidinone derivatives, including this compound:

Case Study 1: Antimycobacterial Activity

A study synthesized various thiazolidinones and evaluated their activity against M. tuberculosis. Compounds showed varying degrees of effectiveness, with some achieving IC50 values in the low micromolar range .

Case Study 2: Cancer Cell Line Studies

In another investigation, derivatives were tested against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. Results indicated that certain thiazolidinones could significantly reduce cell viability at concentrations as low as 10 µM, suggesting a strong potential for further development as anticancer agents .

Mecanismo De Acción

The mechanism of action of (Z)-benzyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate involves its interaction with specific molecular targets. For example, as an inhibitor of protein tyrosine phosphatase 1B, it binds to the active site of the enzyme, preventing it from dephosphorylating its substrates. This can lead to increased insulin sensitivity and improved glucose homeostasis. Similarly, as an aldose reductase inhibitor, it prevents the conversion of glucose to sorbitol, which can help mitigate complications associated with diabetes.

Comparación Con Compuestos Similares

Similar Compounds

(Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetic acid: Similar structure but with an acetic acid group instead of a propanoate group.

(Z)-ethyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate: Similar structure but with an ethyl ester group instead of a benzyl ester group.

Uniqueness

(Z)-benzyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate is unique due to its specific ester group, which can influence its biological activity and pharmacokinetic properties. The presence of the benzyl group can enhance its ability to interact with hydrophobic pockets in target proteins, potentially increasing its potency as an inhibitor.

Actividad Biológica

(Z)-benzyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiazolidinone core, which is known for its biological significance. The thiazolidinone ring structure contributes to its interaction with various biological targets, influencing its pharmacological properties.

Chemical Structure

| Component | Description |

|---|---|

| Core Structure | Thiazolidinone with a benzylidene substituent |

| Functional Groups | Benzyl, thioxo, and carbonyl groups |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The thiazolidine ring and the benzylidene moiety are critical for binding to enzymes and receptors involved in key biochemical pathways.

- Enzyme Inhibition : The compound has shown potential as an inhibitor of phosphoinositide 3-kinase (PI3K) isoforms, which are crucial in cell signaling pathways related to growth and metabolism .

- Mitochondrial Function : Studies indicate that derivatives of thiazolidinediones can modulate mitochondrial respiration, suggesting a role in energy metabolism .

Pharmacological Effects

Research has demonstrated several pharmacological effects associated with this compound:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which may help mitigate oxidative stress-related diseases.

- Anti-inflammatory Effects : It has been noted for its ability to inhibit pro-inflammatory mediators, making it a candidate for treating inflammatory conditions.

Case Studies

- Drosophila Model : In studies using Drosophila melanogaster, this compound demonstrated improved survival rates under high-fat diet conditions, indicating potential metabolic benefits .

- Cytotoxicity Studies : In vitro assays have shown that certain analogues of the compound possess cytotoxic effects against various cancer cell lines, suggesting potential as an anticancer agent .

Comparative Analysis of Related Compounds

To better understand the biological activity of this compound, a comparative analysis with other thiazolidinedione derivatives is presented below.

Propiedades

IUPAC Name |

benzyl 3-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO3S2/c22-18(24-14-16-9-5-2-6-10-16)11-12-21-19(23)17(26-20(21)25)13-15-7-3-1-4-8-15/h1-10,13H,11-12,14H2/b17-13- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPDONTLHKYNYKX-LGMDPLHJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CCN2C(=O)C(=CC3=CC=CC=C3)SC2=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)CCN2C(=O)/C(=C/C3=CC=CC=C3)/SC2=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.